molecular formula C10H18O3 B2872756 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid CAS No. 2154028-48-3

3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid

Cat. No.: B2872756
CAS No.: 2154028-48-3
M. Wt: 186.251
InChI Key: VDAGMTOXDCZDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of butanoic acid, characterized by the presence of a prop-2-enoxymethyl group and two methyl groups at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3-Dimethylbutanoic acid+Prop-2-en-1-ol3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid\text{3,3-Dimethylbutanoic acid} + \text{Prop-2-en-1-ol} \rightarrow \text{this compound} 3,3-Dimethylbutanoic acid+Prop-2-en-1-ol→3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The prop-2-enoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The prop-2-enoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutanoic acid: Lacks the prop-2-enoxymethyl group, making it less reactive in certain chemical reactions.

    Prop-2-en-1-ol: A simpler alcohol that can be used as a precursor in the synthesis of 3,3-Dimethyl-2-(prop-2-enoxymethyl)butanoic acid.

    2-(Prop-2-enoxymethyl)butanoic acid: Similar structure but without the two methyl groups at the third carbon atom.

Uniqueness

This compound is unique due to the presence of both the prop-2-enoxymethyl group and the two methyl groups at the third carbon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,3-dimethyl-2-(prop-2-enoxymethyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-6-13-7-8(9(11)12)10(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAGMTOXDCZDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.